molecular formula C15H32Sn B175781 tributyl(prop-1-en-2-yl)stannane CAS No. 100073-15-2

tributyl(prop-1-en-2-yl)stannane

Cat. No.: B175781
CAS No.: 100073-15-2
M. Wt: 331.1 g/mol
InChI Key: PUMSLVXNEXVCIC-UHFFFAOYSA-N
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Description

tributyl(prop-1-en-2-yl)stannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It is a colorless liquid that finds use in various scientific research applications, particularly in organic and organometallic chemistry . This compound is known for its unique chemical properties, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(prop-1-en-2-yl)stannane typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium (Pd). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tributyl(prop-1-en-2-yl)stannane is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-tin (C-Sn) bonds. Its versatility as a building block in organic synthesis and its applications in material science and pharmaceuticals set it apart from other similar compounds.

Biological Activity

Tributyl(prop-1-en-2-yl)stannane, an organotin compound, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tributyl group attached to a prop-1-en-2-yl moiety. This structure imparts unique reactivity and properties to the compound, making it valuable for both synthetic and biological applications. Organotin compounds are known for their ability to participate in radical reactions, which can lead to the formation of complex biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Endocrine Disruption : Organotin compounds have been shown to exhibit endocrine-disrupting properties, affecting reproductive health in various organisms. Studies indicate that these compounds can interfere with hormone signaling pathways, leading to adverse developmental outcomes.
  • Cytotoxicity : Research has demonstrated that tributyl stannanes can induce apoptosis in certain cell lines. This effect is often mediated through the disruption of cellular membranes and interference with lipid bilayer integrity.
  • Enzyme Inhibition : The compound has been reported to interact with various enzymes, potentially inhibiting their activity through covalent modifications or competitive inhibition. This can affect metabolic pathways and cellular functions.

Toxicological Studies

A significant body of research has focused on the toxicological profiles of tributyl stannanes. Various studies have assessed their acute and chronic toxicity, revealing several important findings:

Study Type Findings
In vitro cytotoxicityInduction of apoptosis in cancer cell lines .
Endocrine disruptionAltered hormone levels in animal models exposed to organotin compounds .
Environmental impactBioaccumulation and toxicity in aquatic organisms.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Apoptosis Induction in Cancer Cells : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant increase in apoptotic markers following exposure, suggesting potential applications in cancer therapy.
  • Endocrine Disruption Assessment : Research examining the impact of organotin compounds on reproductive health found that tributyl stannanes could disrupt normal endocrine function, leading to reduced fertility rates in animal models .
  • Environmental Toxicity : A comprehensive review highlighted the environmental risks associated with organotin compounds, including this compound. The study noted significant toxicity to aquatic life, raising concerns about its use in industrial applications.

Properties

IUPAC Name

tributyl(prop-1-en-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSLVXNEXVCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446619
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100073-15-2
Record name 2-(Tributylstannyl)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-methylethenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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